![molecular formula C12H17ClN4O4S B3001896 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine CAS No. 2034364-57-1](/img/structure/B3001896.png)
4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically include rearrangement reactions, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, was achieved through such a synthetic route starting from cyclopentanone oxime . Although the exact synthesis of "4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine" is not detailed, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds within this chemical space often includes a morpholine ring, which is a common feature in drug design due to its favorable interaction with biological targets. The presence of a sulfonyl group is indicative of a possible role in protein binding, as sulfonyl groups can act as hydrogen bond acceptors. The chloropyrimidinyl moiety suggests potential for DNA interaction or enzyme inhibition, given the common use of pyrimidine bases in such roles .
Chemical Reactions Analysis
Compounds with morpholine and sulfonyl groups can participate in a variety of chemical reactions. These may include further functionalization of the morpholine ring or the sulfonyl group, which can be used to modulate the biological activity of the compound. The chloropyrimidinyl group could undergo nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents that could enhance the compound's biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not explicitly provided, related compounds with morpholine and sulfonyl groups typically exhibit moderate polarity, which can influence their solubility and permeability. The presence of a chloropyrimidinyl group could affect the compound's electronic properties, such as its ability to engage in pi-stacking interactions or to act as an electron acceptor .
Wirkmechanismus
Target of Action
The primary target of this compound is GPR119 , a receptor that plays a crucial role in glucose-dependent insulin release .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . This means it binds to the receptor and activates it, leading to a series of biochemical reactions.
Biochemical Pathways
Upon activation of the GPR119 receptor, the compound stimulates the release of insulin in a glucose-dependent manner . It also promotes the secretion of the incretin GLP-1 in the gastrointestinal tract . These actions are part of the body’s response to regulate blood glucose levels.
Result of Action
The result of the compound’s action is the stimulation of insulin release and incretin secretion . This can help regulate blood glucose levels, making it potentially useful in the treatment of conditions like diabetes.
Eigenschaften
IUPAC Name |
4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O4S/c13-10-7-14-12(15-8-10)21-11-1-2-17(9-11)22(18,19)16-3-5-20-6-4-16/h7-8,11H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQVYIOGQMEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.